2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE
Description
2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile is a bicyclic heterocyclic compound featuring a fused cyclooctane and pyridine ring system. Key structural attributes include:
- Substituents: A bromine atom at position 2 and two nitrile groups at positions 3 and 2.
- Electronic profile: The electron-withdrawing nitriles enhance electrophilic reactivity, while the bromine atom may facilitate cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYYWPOJMNJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted cyclooctapyridine derivatives .
Scientific Research Applications
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The bromine atom and cyano groups play a crucial role in its reactivity and binding affinity to various targets . The compound can modulate biological pathways by interacting with enzymes, receptors, and other macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Cycloocta[b]indole Derivative
Compound : 2-Bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole (CymitQuimica, discontinued) .
| Property | Target Compound | Cycloocta[b]indole Derivative |
|---|---|---|
| Core Structure | Pyridine fused with cyclooctane | Indole fused with cyclooctane |
| Substituents | Br (C2), 2×CN (C3, C4) | Br (C2) |
| Molecular Weight (g/mol) | Not provided | Not provided |
| Key Functional Groups | Nitriles (polar) | Indole NH (H-bond donor) |
| Reactivity | Electrophilic nitriles; Br for substitution | Br for substitution; indole π-system |
| Availability | Presumed available | Discontinued |
Key Differences :
- The indole core in the analog provides a hydrogen-bond donor (NH), unlike the pyridine-based target compound.
Halogenated Pyrazolo-Pyridine
Compound : 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8) .
| Property | Target Compound | 5-Bromo-3-chloro-pyrazolo-pyridine |
|---|---|---|
| Core Structure | Pyridine fused with cyclooctane | Pyrazole fused with pyridine |
| Substituents | Br (C2), 2×CN (C3, C4) | Br (C5), Cl (C3) |
| Molecular Weight (g/mol) | Not provided | 232.46 |
| LogP (XLogP3) | Likely lower (polar nitriles) | 2.5 |
| Hydrogen Bonding | Acceptors: 4 (2×CN, 2×N) | Donors: 1 (NH); Acceptors: 2 |
| Applications | Potential kinase inhibitors | Building block for bioactive molecules |
Key Differences :
- The pyrazolo-pyridine has a smaller, planar structure with higher lipophilicity (LogP 2.5), favoring membrane permeability.
- The target’s nitriles increase polarity and hydrogen-bond acceptor capacity, which may improve binding specificity in biological targets.
Spiro and Indole Derivatives
Compounds such as spirotryprostatin B and pseurotin A () share fused-ring systems but lack bromine or nitrile groups . These spiro compounds often exhibit rigid 3D architectures, contrasting with the target’s flexible cyclooctane ring. Their biological activities (e.g., antifungal, anticancer) highlight the importance of ring strain and substituent positioning, suggesting the target’s bromine and nitriles could modulate similar pathways.
Biological Activity
2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and antiviral effects, as well as its synthesis and chemical characteristics.
- Chemical Formula : C13H8BrN4
- Molecular Weight : 300.13 g/mol
- IUPAC Name : 2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing the cyclooctapyridine structure. The presence of bromine and dicarbonitrile functional groups enhances their efficacy against various pathogens.
-
Antibacterial Activity :
- Compounds similar to 2-bromo-cycloocta[b]pyridine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) for these compounds typically ranges from 2.18 to 3.08 μM .
- A study demonstrated that derivatives of cyclooctapyridine exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin and fluconazole .
- Antifungal Activity :
- Antiviral Activity :
Synthesis
The synthesis of 2-bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile involves multi-step chemical reactions that typically include:
- Starting Materials : Use of cyclooctene derivatives and appropriate bromination agents.
- Reagents : Common reagents include potassium permanganate (KMnO4) and various amines for functional group modifications.
The synthetic pathway is crucial for optimizing yield and purity of the final product.
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Judge et al., derivatives of isonicotinic acid hydrazide were synthesized and tested against multiple bacterial strains. The results indicated that compounds with similar structural motifs to 2-bromo-cycloocta[b]pyridine had enhanced antibacterial properties with MIC values significantly lower than those of conventional antibiotics .
Case Study 2: Antiviral Potential
A recent investigation into pyridine compounds during the COVID-19 pandemic explored their potential as antiviral agents. The study found that certain derivatives showed inhibitory effects on viral replication in vitro. The presence of the dicarbonitrile moiety was suggested to be a contributing factor to this activity .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C13H8BrN4 |
| Molecular Weight | 300.13 g/mol |
| Antibacterial MIC | 2.18 - 3.08 μM |
| Antifungal MIC | Varies by strain |
| Antiviral Activity | Effective against SARS-CoV-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
